N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
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Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of this compound involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Scientific Research Applications
Synthesis and Biological Evaluation
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their biological activities, including antimicrobial, anticancer, and insecticidal potentials. For example, novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition have been investigated for their structural properties and potential biological applications (Rahmouni et al., 2014). These studies suggest that the structural framework of pyrazolo[3,4-d]pyrimidine is versatile for developing compounds with desirable biological activities.
Antimicrobial and Anticancer Agents
Further research into pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant antimicrobial and anticancer properties. For instance, certain pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized as potential antimicrobial and anticancer agents, showing higher activity than reference drugs in some cases (Hafez et al., 2016). This highlights the compound's potential in pharmacological research and drug development.
Imaging and Diagnostic Applications
Compounds related to pyrazolo[3,4-d]pyrimidine have also found applications in imaging and diagnostics. For example, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been synthesized for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET), indicating their usefulness in neurodegenerative disorder imaging (Fookes et al., 2008).
Chemical Synthesis and Material Science
Beyond biological applications, research on pyrazolo[3,4-d]pyrimidine derivatives extends to material science and chemical synthesis, showcasing the compound's utility in developing new materials and chemical reactions. For instance, complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols have been studied for their formation, structure, and stability, which could be relevant in material science and coordination chemistry (Erkin et al., 2017).
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-9-10-18(11-16(15)2)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-17(3)30-32)27-22(33)14-35-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFJURKFTVLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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